molecular formula C9H14O3 B3041367 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester CAS No. 28469-52-5

6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester

Cat. No. B3041367
CAS RN: 28469-52-5
M. Wt: 170.21 g/mol
InChI Key: UBESRLLLKNDABE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Esters, including 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester, are usually prepared from carboxylic acids. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .


Molecular Structure Analysis

The general formula for esters is R1COOR2, where R is an alkyl group. The names of esters are created based on the names of the appropriate acids from which they were obtained or the names of acid residues and radicals that are part of the ester .


Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides. All their reactions are applicable to both acyclic and cyclic esters, called lactones .


Physical And Chemical Properties Analysis

Esters are among the most widespread of all naturally occurring compounds. Many simple esters are pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers . They are also used as solvents for paints and varnishes .

Scientific Research Applications

Synthesis and Derivative Formation

  • Ring-Closing Metathesis-Based Synthesis : This compound has been used in the diastereoselective synthesis of cyclohexene skeletons, such as in the preparation of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester. A key aspect of this synthesis is the replacement of commonly used starting materials like (-)-shikimic acid with more readily available alternatives like L-serine. Key steps in this process include ring-closing metathesis and diastereoselective Grignard reactions (Cong & Yao, 2006).

  • Precursor to Alkyl-Substituted Cyclohexenones : The compound has been utilized as a precursor in the synthesis of various cyclohexenone derivatives. These syntheses often involve alkylation processes and explore different routes to produce unsaturated ketones (Mcandrew, 1979).

  • Synthesis of Fluorinated Derivatives : It's been used in the synthesis of novel fluorinated cyclic s-trans vinylogous acid and amide ester derivatives. These compounds are valuable as trifluoromethyl building blocks in chemical synthesis (Okoro et al., 2006).

Catalytic Reactions and Asymmetric Synthesis

  • Catalytic Reactions : The ester function of related compounds like ethyl cis-2-hydroxycyclopentane-1-carboxylate has been studied in asymmetric O-acylation reactions using Candida antarctica lipase B as a catalyst. These studies are significant for understanding the balance between acylation and hydrolysis in enzymatic catalysis (Forró, Galla, & Fülöp, 2013).

  • Synthesis of Optically Active Cyclohexene Derivatives : There has been research into the synthesis of optically active cyclohexene derivatives like ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, which is significant in the study of antisepsis agents (Yamada et al., 2006).

  • Reactions with Aryl-Lead Triacetates : Research has been conducted on the reactions of ethyl 4-oxocyclohex-2-enecarboxylate derivatives with aryl-lead triacetates, demonstrating regiospecific arylation processes. This is key in understanding the chemistry of aryl-lead(IV) tricarboxylates (Ackland & Pinhey, 1987).

Mechanism of Action

While the specific mechanism of action for 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester is not available, esters in general have been found to have diverse effects. For example, icosapent ethyl, a purified ethyl ester of eicosapentaenoic acid (EPA), has been found to have beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation .

Safety and Hazards

While specific safety data for 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester is not available, general precautions for handling esters include avoiding contact with strong oxidizing agents and acids. Heating to decomposition may release carbon monoxide and carbon dioxide. Avoid heat, open flames and other potential sources of ignition .

Future Directions

While specific future directions for 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester are not available, there is a growing interest in the use of microbial organisms for the production of biofuels, including biodiesel, from ligno-cellulosic sugars . This could potentially open up new avenues for the use of esters like this compound in sustainable energy production.

properties

IUPAC Name

ethyl 6-hydroxycyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h5,8,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBESRLLLKNDABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester
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6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester
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Reactant of Route 6
6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester

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